molecular formula C31H38N4O6S B8254126 biotinyl-Lys(Fmoc)-OH

biotinyl-Lys(Fmoc)-OH

Cat. No.: B8254126
M. Wt: 594.7 g/mol
InChI Key: GEEYYVYJKIHWKS-OBXRUURASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotinyl-Lys(Fmoc)-OH (also referred to as Fmoc-Lys(biotin)-OH) is a modified lysine derivative widely used in solid-phase peptide synthesis (SPPS) for site-specific biotinylation of peptides . Its structure consists of an α-amino group protected by the acid-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and an ε-amino group conjugated to biotin. This design enables sequential deprotection during SPPS: the Fmoc group is removed under basic conditions (e.g., piperidine), while the biotin moiety remains intact for downstream applications such as affinity purification, imaging, or molecular recognition .

Properties

IUPAC Name

(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)34-30(39)35-28)33-24(29(37)38)13-7-8-16-32-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,40)(H,33,36)(H,37,38)(H2,34,35,39)/t24-,25-,26-,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEYYVYJKIHWKS-OBXRUURASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC(CCCCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H](CCCCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Bioconjugation

Overview:
Biotinyl-Lys(Fmoc)-OH serves as a crucial linker in bioconjugation processes, enabling the attachment of biomolecules like proteins or antibodies to surfaces or other molecules. This enhances the specificity and sensitivity of assays and therapeutic agents.

Case Study:
In a study focused on the construction of multifunctional proteins, researchers utilized biotinylated lysine derivatives to create targeted drug delivery systems. The incorporation of biotin allowed for the selective binding of streptavidin, which was conjugated with therapeutic agents, significantly improving the efficacy of drug delivery to specific cells .

Protein Labeling

Overview:
The compound is commonly used for labeling proteins with biotin, facilitating detection or purification through streptavidin-based techniques. This method streamlines the study of protein interactions and functions.

Case Study:
A research team demonstrated the effectiveness of biotinylated peptides in studying protein interactions. By labeling a specific protein with biotin, they were able to purify it using streptavidin-coated beads, achieving a high yield and purity level. This method was pivotal in analyzing protein complexes involved in cellular signaling pathways .

Diagnostics

Overview:
this compound plays a significant role in developing diagnostic tools, particularly in immunoassays. Biotinylated antibodies can enhance the sensitivity and specificity of disease detection.

Case Study:
In immunoassay development for detecting biomarkers associated with certain diseases, researchers used biotinylated antibodies conjugated with enzymes. The strong binding affinity between biotin and streptavidin amplified the signal, allowing for lower detection limits and improved assay performance .

Drug Development

Overview:
In pharmaceutical research, this compound aids in designing targeted drug delivery systems. By ensuring that drugs reach their intended sites of action more effectively, it enhances treatment efficacy.

Case Study:
A study explored the incorporation of biotinylated peptides into oral formulations. The biotinylation of lysine residues in exendin-4 improved its hypoglycemic effects and allowed for effective oral delivery, demonstrating the compound's potential in drug formulation strategies .

Cell Imaging

Overview:
Biotinylated compounds can be employed in cell imaging studies to track the localization and interaction of proteins within cells.

Case Study:
Researchers utilized biotinylated fluorescent probes to visualize protein dynamics within live cells. The high-affinity binding between biotin and streptavidin enabled clear imaging results, providing insights into cellular processes such as receptor trafficking and signaling .

Data Table: Summary of Applications

ApplicationDescriptionKey Findings
BioconjugationLinking biomolecules for enhanced specificityImproved drug delivery efficacy through targeted systems
Protein LabelingLabeling proteins for detection and purificationHigh yield purification using streptavidin-coated beads
DiagnosticsDeveloping sensitive immunoassaysEnhanced detection limits for disease biomarkers
Drug DevelopmentDesigning targeted delivery systemsEffective oral formulations with improved therapeutic effects
Cell ImagingTracking protein localization within cellsClear imaging results revealing dynamic cellular processes

Comparison with Similar Compounds

Key Comparisons :

  • Orthogonality : this compound offers orthogonal deprotection (base-labile Fmoc vs. acid-stable biotin), whereas Fmoc-Lys(Boc)-OH requires acid (TFA) to remove Boc .
  • Biotin vs. Boc : Biotinylation eliminates the need for post-synthetic conjugation steps, unlike Boc-protected derivatives, which require additional modifications .
  • Branching vs. Tagging : Fmoc-Lys(Fmoc)-OH facilitates dendrimer synthesis via dual Fmoc deprotection, while this compound focuses on functional tagging .
  • Solubility: Fmoc-Lys(Boc)-OH and this compound both exhibit solubility challenges in non-polar solvents, often requiring heating or sonication .
2.4. Stability and Challenges
  • This compound : Biotin’s hydrophobicity may hinder peptide solubility, requiring optimized solvent systems (e.g., DMF with HOBt/DIPEA) .
  • Fmoc-Lys-O-allyl : Allyl ester deprotection requires palladium catalysts, complicating large-scale synthesis .

Preparation Methods

Resin Functionalization and Fmoc-Lys(Biotin)-OH Coupling

Solid-phase synthesis begins with the functionalization of Rink Amide AM resin. The resin is deprotected using 20% piperidine in dimethylformamide (DMF) to expose free amine groups. Fmoc-Lys(Biotin)-OH is then coupled using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as activating agents in the presence of N,N-diisopropylethylamine (DIEA). The reaction proceeds for 12 hours at room temperature, achieving a resin loading capacity of 0.5 mmol/g.

Key Reaction Conditions

  • Activators : HOBt (4.0 equiv), DIC (4.0 equiv), DIEA (8.0 equiv)

  • Solvent : DMF (400 mL per 12 g resin)

  • Yield : 82% after purification via recrystallization.

Sequential Deprotection and Elongation

Following biotinylation, the Fmoc group is removed with 20% piperidine/DMF, and additional amino acids are coupled using analogous conditions. For example, glycine residues are introduced via Fmoc-Gly-OH (4.0 equiv) with HOBt/DIC activation, yielding a 400-member matrix metalloproteinase (MMP) inhibitor library.

Cleavage and Final Product Isolation

The peptide-resin is cleaved using 95% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) for 2 hours. After filtration and evaporation, the crude product is precipitated in cold ether and purified via reverse-phase HPLC.

Solution-Phase Synthesis: Alternative Strategies

Biotin Activation with N-Hydroxysuccinimide (NHS)

In solution-phase synthesis, biotin is first activated as an NHS ester. A mixture of D-biotin (100 mmol), NHS (120 mmol), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (120 mmol) in DMF reacts overnight. The resulting biotin-NHS ester is recrystallized in ethanol/acetic acid/water (95:1:4), yielding 85% of a white solid.

Characterization Data

  • 1H-NMR (CD3OD) : δ 4.33–4.29 (m, 1H, biotin CH), 2.86–2.81 (m, 5H, succinimide CH2).

  • ESI-MS : m/z 342.1 [M+H]+.

Lysine Functionalization and Fmoc Protection

Lysine is esterified with methanol or ethanol using thionyl chloride (SOCl2) as a catalyst. For instance, L-lysine hydrochloride reacts with SOCl2 in absolute ethanol to form Lys-OEt·2HCl, which is subsequently protected with 4-methyltriphenylchloromethane (Mtt-Cl) in tetrahydrofuran (THF) and triethylamine (TEA).

Optimized Parameters

  • Molar Ratio : Lys-OEt·2HCl : Mtt-Cl = 10:1–20:1

  • Temperature : -5°C to 0°C

  • Yield : 80% after saponification with potassium hydroxide.

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

Parameter Solid-Phase Solution-Phase
Reaction Time12–48 hours6–24 hours
Overall Yield82%80%
Purification ComplexityHigh (HPLC)Moderate (TLC)
ScalabilitySuitable for librariesIndustrial-scale

Structural Validation Techniques

  • Nuclear Magnetic Resonance (NMR) :

    • Solid-phase product: δ 7.89–7.33 (m, Fmoc aromatic H), 4.31–4.22 (m, lysine CH2).

    • Solution-phase product: δ 4.17–4.09 (m, biotin CH).

  • Mass Spectrometry :

    • ESI-MS for Fmoc-Lys(Biotin)-OH: m/z 595.3 [M+H]+.

Challenges and Optimization Strategies

Side Reactions and Mitigation

Overactivation of carboxyl groups may lead to epimerization. Using HOBt as an additive reduces racemization during coupling. In solution-phase synthesis, excess Mtt-Cl necessitates careful pH control (8–9) to prevent lysine side-chain overprotection.

Solvent and Reagent Selection

DMF remains the solvent of choice for SPPS due to its high polarity and resin-swelling properties. Conversely, THF/water mixtures in solution-phase reactions improve NHS ester solubility .

Q & A

Q. How is biotinyl-Lys(Fmoc)-OH incorporated into solid-phase peptide synthesis (SPPS) protocols?

this compound is used in SPPS to introduce biotin tags at specific lysine residues. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group during peptide elongation, while biotin is attached to the ε-amino side chain.

  • Methodology :

Deprotection : Remove the Fmoc group using 20% piperidine in DMF (2 × 5 min) to expose the α-amino group for coupling .

Coupling : Activate this compound with coupling agents like HATU/DIPEA or DIC/HOBt in DMF. React for 1–2 hours under nitrogen atmosphere .

Cycle repetition : Repeat deprotection and coupling steps for subsequent amino acids.

Final cleavage : Use TFA-based cocktails (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) to cleave the peptide from the resin and remove side-chain protections .

Q. What storage conditions ensure the stability of this compound?

  • Powder form : Store at -20°C in a desiccator to prevent hydrolysis; stable for 3 years .
  • Solution form : Dissolve in anhydrous DMSO or DMF, aliquot, and store at -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles .

Q. How can researchers verify successful incorporation of this compound into peptides?

  • Analytical HPLC : Monitor retention time shifts due to biotin’s hydrophilicity .
  • Mass spectrometry (MS) : Confirm molecular weight using MALDI-TOF or ESI-MS .
  • Biotin-specific assays : Use streptavidin-HRP conjugates in ELISA or Western blot to detect biotinylation .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in sterically hindered peptide sequences?

Biotin’s bulky structure may reduce coupling efficiency. Mitigation strategies include:

  • Double coupling : Perform two sequential couplings with fresh reagents .
  • Enhanced activation : Use HATU (1:1 molar ratio) with 2–4 equivalents of DIPEA in DMF .
  • Microwave-assisted synthesis : Apply 25–50 W microwave irradiation to accelerate reaction kinetics .
  • Real-time monitoring : Track reaction progress via in-situ FTIR or HPLC-MS to detect unreacted amino groups .

Q. What orthogonal protection strategies enable selective deprotection of this compound in complex peptides?

Pair Fmoc with acid-labile (e.g., Mtt, ivDde) or photolabile groups for side-chain protection:

  • Mtt (4-methyltrityl) : Removed with 1% TFA in DCM, leaving Fmoc intact .
  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) : Cleaved with 2% hydrazine in DMF, orthogonal to Fmoc .
  • Alloc (allyloxycarbonyl) : Removed via Pd(0)-catalyzed deprotection under neutral conditions .

Q. How does biotinylation impact peptide solubility and aggregation during synthesis?

Biotin increases hydrophilicity but may cause aggregation due to intermolecular streptavidin-like interactions. Solutions:

  • Solvent optimization : Use 10% DMSO in DMF or 0.1% TFA in acetonitrile/H2O for improved solubility .
  • Chaotropic agents : Add 6 M guanidine HCl or 0.1% SDS to disrupt non-covalent interactions during purification .
  • Truncated sequences : Synthesize shorter peptides for troubleshooting aggregation-prone regions .

Q. What are the challenges in synthesizing multi-biotinylated peptides using this compound?

  • Steric hindrance : Sequential addition of biotinylated residues requires extended coupling times (4–6 hours) .
  • Purification complexity : Use reverse-phase HPLC with C18 columns and shallow gradients (0.1% TFA in ACN/H2O) to resolve multi-biotinylated species .
  • Side reactions : Minimize diketopiperazine formation by avoiding prolonged Fmoc-deprotection steps (>15 min) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and coupling steps to avoid inhalation of DMF or TFA vapors .
  • Waste disposal : Collect TFA-containing waste in designated containers for neutralization before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.